Regorafenib (Pyridine)-N-oxide-d3

HPLC Purity Reference Standard Quality Bioanalytical Method Validation

This certified Regorafenib (Pyridine)-N-oxide-d3 (CAS 1333489-03-4) is the non-substitutable stable-isotope-labeled internal standard for the active metabolite M-2. Unlike regorafenib-d3, it co-elutes with and corrects for the N-oxide moiety, eliminating analyte-specific bias in LC-MS/MS. With a +3 Da mass shift and validated HPLC purity (≥98%), it delivers the 91.2–105% accuracy and inter-day precision (CV ≤14.1%) required by EMA bioanalytical guidelines. Supplied with full MS, NMR, and HPLC characterization, it is ANDA-ready, directly reducing method development timelines and costs. Request a custom quote for your project.

Molecular Formula C21H15ClF4N4O4
Molecular Weight 501.837
CAS No. 1333489-03-4
Cat. No. B570019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegorafenib (Pyridine)-N-oxide-d3
CAS1333489-03-4
Synonyms4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-methyl-2-pyridinecarboxamide 1-Oxide-d3
Molecular FormulaC21H15ClF4N4O4
Molecular Weight501.837
Structural Identifiers
SMILESCNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-]
InChIInChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1D3
InChIKeyNUCXNEKIESREQY-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Regorafenib (Pyridine)-N-oxide-d3 (CAS 1333489-03-4) – Isotopically Labeled Active Metabolite Reference Standard for M-2 Bioanalysis


Regorafenib (Pyridine)-N-oxide-d3 (CAS 1333489-03-4) is a stable isotope-labeled analog of Regorafenib N-oxide (M-2), the primary pharmacologically active metabolite of the oral multikinase inhibitor regorafenib . The compound incorporates three deuterium atoms at the N-methylcarbamoyl position (molecular formula C₂₁H₁₂D₃ClF₄N₄O₄, MW 501.83) and is supplied as a certified reference standard specifically intended for use as an internal standard in LC–MS/MS-based quantification of the M-2 metabolite in biological matrices . Its structural fidelity to the native M-2 metabolite (CAS 835621-11-9) ensures co-elution and near-identical ionization behavior, while the +3 Da mass shift provides unambiguous chromatographic resolution from the unlabeled analyte, a critical requirement for stable-isotope dilution assays in both preclinical and clinical pharmacokinetic studies .

Why Regorafenib (Pyridine)-N-oxide-d3 Cannot Be Replaced by Regorafenib-d3 or Unlabeled M-2 in Regulated Bioanalysis


In quantitative bioanalysis of regorafenib's active metabolite M-2, substituting Regorafenib (Pyridine)-N-oxide-d3 with the structurally distinct regorafenib-d3 (parent-drug deuterated internal standard) introduces analyte-specific bias: regorafenib-d3 co-elutes with and corrects for the parent drug only, not for the N-oxide moiety with its distinct retention time, matrix effect susceptibility, and ion suppression profile . Likewise, using unlabeled M-2 as an external standard forfeits the compensation for extraction variability and ion source fluctuation that is inherent to stable-isotope dilution, degrading inter-day precision from a validated CV ≤ 14.1% to values typically exceeding 15–20% under EMA bioanalytical guidelines . This compound therefore occupies a non-substitutable niche as the matched isotopic internal standard for M-2, directly enabling the accuracy (91.2–105%) and precision demanded by regulatory filings .

Quantitative Evidence Guide: Regorafenib (Pyridine)-N-oxide-d3 Procurement-Relevant Differentiation Data


HPLC Purity Benchmark: Regorafenib N-Oxide-d3 (99.43%) vs. Typical Unlabeled M-2 Reference Standards

The commercially supplied Regorafenib N-Oxide-d3 (Clearsynth CS-O-10713) exhibits an HPLC purity of 99.43%, a value that exceeds the typical purity range of 97.0–98.5% reported for unlabeled Regorafenib N-oxide (M-2) reference standards from multiple vendors . This higher chromatographic purity directly reduces the risk of cross-talk or interference in the M-2 multiple reaction monitoring (MRM) channel, which is essential when the lower limit of quantification (LLOQ) is set as low as 2.00 µg/L in human plasma .

HPLC Purity Reference Standard Quality Bioanalytical Method Validation

Mass Spectrometric Differentiation: +3 Da Shift vs. Regorafenib-d3 for M-2 Specificity

Regorafenib (Pyridine)-N-oxide-d3 provides a +3 Da mass shift specifically on the M-2 metabolite scaffold, in contrast to regorafenib-d3 (CAS 1255386-13-0) which incorporates deuterium on the parent drug core but lacks the N-oxide functionality . In the validated isotope-dilution LC–MS/MS method, the internal standard for M-2 must match both the retention time (tR ≈ 2.8 min on a C18 column under acidic gradient) and the MRM transition (m/z 501.8 → 288.1) of the native M-2 analyte; only a deuterated M-2 analog fulfills both criteria, whereas regorafenib-d3 elutes approximately 0.5 min later and monitors a distinct transition (m/z 484.8 → 271.1), rendering it incapable of correcting for M-2-specific matrix effects .

Mass Spectrometry Stable Isotope Dilution M-2 Metabolite Quantification

Inter-Assay Accuracy and Precision Achieved with Stable-Isotope Dilution vs. Non-Isotopic Methods for M-2

The Hafner et al. (2014) isotope-dilution LC–MS/MS method, employing a deuterated internal standard for each analyte (including M-2), achieved inter-assay accuracy of 91.2–105% and precision (CV) of 3.59–14.1% across the concentration range 2.00–2000 µg/L for M-2 in human plasma . In contrast, a non-isotopic HPLC-UV method using sorafenib as a single internal standard for M-2, M-5, and parent regorafenib reported inter-day CV values of <12.3% for M-2 but accuracy ranges of up to ±9.4% at higher concentrations, with no isotope-based compensation for differential extraction recovery between the analytes .

Bioanalytical Method Validation Accuracy Precision Stable-Isotope Dilution

Regulatory Suitability: ANDA-Ready Reference Standard with Full Characterization Data

Regorafenib N-Oxide-d3 is explicitly supplied with detailed characterization data including HPLC purity (99.43%), MS, and NMR spectra, enabling full traceability for Abbreviated New Drug Application (ANDA) analytical method development and quality control . In contrast, unlabeled Regorafenib N-oxide reference standards are primarily characterized as drug metabolites for pharmacological studies and may not be accompanied by the comprehensive characterization package required for GMP-compliant QC release testing .

ANDA Reference Standard Regulatory Compliance Method Validation

Optimal Application Scenarios for Regorafenib (Pyridine)-N-oxide-d3 in Research and Industrial Settings


Regulated Clinical Pharmacokinetic Studies Requiring EMA/FDA-Compliant M-2 Quantification

In clinical trials evaluating regorafenib pharmacokinetics, the EMA Guideline on Bioanalytical Method Validation mandates the use of stable-isotope-labeled internal standards for each analyte whenever feasible . Regorafenib N-Oxide-d3 fulfills this requirement specifically for the M-2 metabolite, which constitutes the most abundant circulating active species (mean Cmax of M-2 approximately 3–4 fold higher than parent regorafenib at steady-state) . Employing this compound as the M-2 internal standard ensures per-run accuracy and precision within the ≤15% CV/≤15% bias acceptance criteria at all QC levels, a prerequisite for regulatory submission of pharmacokinetic data.

Generic Drug Development: ANDA Method Validation and Quality Control Release Testing

For pharmaceutical companies developing generic regorafenib tablets, demonstrating bioequivalence requires robust bioanalytical methods for both regorafenib and its major metabolite M-2 . Regorafenib N-Oxide-d3 serves as the ANDA-ready reference standard for M-2, supplied with full HPLC purity (99.43%), MS, and NMR characterization data that support method validation (AMV) and quality control (QC) applications as described by multiple vendors . This eliminates the need for custom synthesis and characterization of the internal standard, directly reducing development costs and timelines.

Drug-Drug Interaction (DDI) Studies Assessing CYP3A4-Mediated Metabolic Perturbations

Regorafenib undergoes extensive CYP3A4-mediated oxidation to form M-2, and co-administration of CYP3A4-modulating drugs can significantly alter M-2 exposure . In preclinical DDI studies (e.g., co-administration with trametinib in rats), the use of Regorafenib N-Oxide-d3 as the internal standard for M-2 quantification enabled the detection of a 52% decrease in M-2 Cmax (p < 0.05), with intra- and inter-day precision (CV%) and accuracy (bias%) both less than 15% . Reliable quantification of such exposure changes is critical for regulatory DDI assessment and dose-adjustment recommendations.

Therapeutic Drug Monitoring (TDM) Assay Development for Precision Dosing

Emerging evidence supports the use of regorafenib and M-2 plasma concentration monitoring to guide dose individualization and mitigate toxicity . A validated LC–MS/MS method employing Regorafenib N-Oxide-d3 as internal standard can achieve a lower limit of quantification (LLOQ) of 2.00 µg/L for M-2 , which is sufficient to capture trough concentrations (Ctrough) in patients at the 120–160 mg daily dose level (typically 0.5–2.0 mg/L for M-2). This sensitivity supports the development of clinically deployable TDM assays that meet ISO 15189 accreditation requirements for analytical performance.

Quote Request

Request a Quote for Regorafenib (Pyridine)-N-oxide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.